molecular formula C12H22N2O2 B1528109 tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate CAS No. 1251019-03-0

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Cat. No. B1528109
CAS RN: 1251019-03-0
M. Wt: 226.32 g/mol
InChI Key: BRSVASFRYDNVEP-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is a synthetic compound that belongs to the class of azetidine carboxylate compounds . The compound is also known as tert-butyl 3-(3-pyrrolidinyl)azetidine-1-carboxylate, and its molecular formula is C13H22N2O2 .


Molecular Structure Analysis

The molecular formula of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is C12H22N2O2 . The compound has a molecular weight of 226.32 g/mol .


Physical And Chemical Properties Analysis

Tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is a white crystalline solid that has a melting point of 70-72°C. It is soluble in organic solvents such as DCM, DMF, and Methanol. The compound has a molecular weight of 246.32 g/mol, and it exists in a stereo-specific conformation.

Scientific Research Applications

Chemical Synthesis and Reactivity

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate and related compounds have been studied for their reactivity and synthesis applications. For instance, a study described the efficient reaction of 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine with various substrates, leading to the formation of imidazoline, oxazolidine, and tetrahydropyrimidine products. This study highlighted the use of the tert-butyldiphenylsilylmethyl function to control the regioselectivity and stereochemistry of the products derived from substituted aziridine (Yadav & Sriramurthy, 2005).

Pharmaceutical Research

In pharmaceutical research, compounds similar to tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate have been explored for their potential medicinal properties. For example, a study involved the synthesis of a series of 2-aminopyrimidines as ligands of the histamine H4 receptor, where optimizations led to compounds with potential anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).

Synthesis of Novel Chemical Structures

The synthesis of novel chemical structures using tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate-related compounds has been a focus area. One study reported the stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes, which led to the production of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines under certain conditions (Medjahdi et al., 2009).

Catalysis and Green Chemistry

Studies have also explored the use of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate derivatives in catalysis and green chemistry. For instance, a metal-free catalytic system was developed for the oxidation of benzylic methylenes and primary amines under solvent-free conditions, demonstrating environmentally benign and efficient oxidation processes (Zhang et al., 2009).

Safety And Hazards

The safety information for tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate indicates that it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

tert-butyl 3-pyrrolidin-3-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10(8-14)9-4-5-13-6-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSVASFRYDNVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

CAS RN

1251019-03-0
Record name tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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